Ethyl 2-isothiocyanatobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

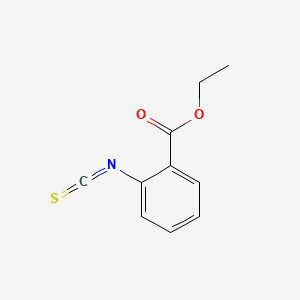

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-5-3-4-6-9(8)11-7-14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEPWLJHQLYWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335167 | |

| Record name | Ethyl 2-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99960-09-5 | |

| Record name | Ethyl 2-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-isothiocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-isothiocyanatobenzoate chemical properties and structure

An In-Depth Technical Guide to Ethyl 2-isothiocyanatobenzoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, a bifunctional aromatic compound, has emerged as a valuable and versatile scaffold in the field of synthetic organic and medicinal chemistry. Integrating a reactive isothiocyanate moiety and an ethyl ester group on a benzene ring in an ortho configuration, this molecule offers a unique platform for the construction of complex heterocyclic systems. The isothiocyanate group (-N=C=S) is a potent electrophile, readily undergoing addition reactions with a wide array of nucleophiles, while the ethyl ester provides a site for further synthetic manipulation. This combination makes this compound a cornerstone reagent for generating libraries of novel compounds with significant potential for biological activity.

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its application as a precursor for pharmacologically relevant molecules, particularly in the synthesis of nitrogen- and sulfur-containing heterocycles.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of an ethyl benzoate core with an isothiocyanate group substituted at the C2 position of the phenyl ring. This arrangement dictates its reactivity, with the two functional groups capable of participating in distinct or concerted chemical transformations.

Molecular Structure:

-

IUPAC Name: this compound

-

SMILES: CCOC(=O)C1=CC=CC=C1N=C=S[2]

-

InChI Key: TYEPWLJHQLYWSR-UHFFFAOYSA-N[2]

The key physicochemical properties are summarized in the table below. These parameters are critical for determining appropriate reaction conditions, solvent systems, and purification methods.

| Property | Value | Source |

| Molecular Weight | 207.25 g/mol | [1] |

| Appearance | Clear colorless to slightly yellow liquid | [3] (analogy) |

| Density | 1.201 g/mL at 25 °C | [1] |

| Boiling Point | 150 °C at 1 mm Hg | [1] |

| Refractive Index (n20/D) | 1.614 | [1] |

| Monoisotopic Mass | 207.0354 Da | [2] |

Spectroscopic Profile (Predicted)

While extensive experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from analogous structures like ethyl benzoate and other aromatic isothiocyanates.[4][5]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and ethyl group protons. The four protons on the disubstituted benzene ring would appear as complex multiplets in the aromatic region (~7.0-8.1 ppm). The ethyl group would present as a quartet around 4.4 ppm (-O-CH₂ -CH₃) and a triplet around 1.4 ppm (-O-CH₂-CH₃ ).[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for ten distinct carbon atoms. The ester carbonyl carbon (C=O) would appear significantly downfield (~165 ppm).[4] The isothiocyanate carbon (-N=C =S) is expected in the 130-140 ppm range. The aromatic carbons would resonate between ~125-135 ppm, with the ipso-carbons showing distinct shifts. The ethyl group carbons would be found upfield, with the -O -CH₂ carbon at ~61 ppm and the -CH₃ carbon at ~14 ppm.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for confirming the presence of the key functional groups. A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1720 cm⁻¹. The isothiocyanate (-N=C=S) group is characterized by a very strong and broad asymmetric stretching band, typically appearing in the 2000-2150 cm⁻¹ region. Additional bands for aromatic C=C stretching (~1600 cm⁻¹) and C-O stretching (~1100-1275 cm⁻¹) would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 207, corresponding to the molecular weight of the compound.[2]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved from its corresponding amine precursor, ethyl 2-aminobenzoate (ethyl anthranilate). A reliable method involves the use of a thiocarbonylating agent. While various reagents exist, thiophosgene or its equivalents are often employed. An alternative, safer laboratory-scale method utilizes 1,1'-thiocarbonyldiimidazole (TCDI).

Protocol: Synthesis from Ethyl 2-Aminobenzoate

This protocol describes a representative procedure for the synthesis of this compound. The causality behind this choice is the high reactivity and commercial availability of the starting materials, leading to a clean and efficient conversion.

Materials:

-

Ethyl 2-aminobenzoate

-

1,1'-Thiocarbonyldiimidazole (TCDI)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 2-aminobenzoate (1.0 eq) in anhydrous DCM.

-

Reagent Addition: To the stirred solution, add TCDI (1.1 eq) portion-wise at room temperature. The addition of TCDI is critical as it acts as a robust thiocarbonyl transfer agent, converting the primary amine into the isothiocyanate.

-

Reaction Monitoring: Stir the reaction mixture under a nitrogen atmosphere at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove unreacted TCDI and imidazole byproducts.

-

Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a liquid.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic character of the central carbon atom in the isothiocyanate group. This carbon is highly susceptible to nucleophilic attack, making it an ideal substrate for constructing a variety of sulfur- and nitrogen-containing scaffolds.

Core Reactivity: Nucleophilic Addition

The primary reaction pathway involves the addition of nucleophiles (e.g., primary or secondary amines, hydrazines, alcohols) to the C=S bond of the isothiocyanate. This reaction is typically fast and proceeds under mild conditions. The reaction with a primary amine, for example, yields a 1,3-disubstituted thiourea, a crucial intermediate in many drug synthesis pathways.[6]

Caption: General reaction pathway for this compound.

The ortho positioning of the ethyl ester group is of paramount importance. Following the initial nucleophilic addition to form the thiourea, the newly introduced nucleophilic group is perfectly positioned to undergo an intramolecular cyclization reaction with the adjacent ester. This "addition-cyclization" cascade is a powerful strategy for the rapid assembly of fused heterocyclic ring systems.

Applications in Drug Development and Heterocyclic Synthesis

This compound is not just a chemical curiosity; it is a key building block for molecules of significant pharmacological interest. Its utility spans the synthesis of anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of Quinazoline Derivatives

A prime example of its application is in the synthesis of quinazoline and quinazolinone derivatives. These scaffolds are prevalent in numerous FDA-approved drugs, including kinase inhibitors used in oncology. The methyl analog, mthis compound, has been successfully used to synthesize novel quinazolines with potent anticancer and radiosensitizing activities.[7] The ethyl ester behaves similarly, providing a reliable entry into this important class of compounds.

The general workflow involves reacting this compound with a suitable amine-containing molecule, such as a sulfonamide hydrazide, to form a thiourea intermediate. This intermediate can then be cyclized under basic or thermal conditions to furnish the desired quinazoline core.

Caption: Workflow for synthesizing quinazolinone drug candidates.

This strategy highlights the efficiency of using this compound. In two high-yielding steps, a simple aromatic precursor is converted into a complex, drug-like heterocyclic system, demonstrating the power of this reagent in accelerating drug discovery programs. The isothiocyanate functional group itself is a known pharmacophore, and compounds bearing this moiety have shown chemoprotective and anticancer effects.[8][9]

Safety and Handling

As with all reactive chemical reagents, proper handling of this compound is essential. Isothiocyanates are known to be moisture-sensitive and can be irritants. The GHS hazard information for the related isomer, ethyl 4-isothiocyanatobenzoate, indicates it is harmful if swallowed, harmful in contact with skin, and can cause severe skin burns and eye damage.[10]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[1]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Do not breathe vapor.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and nucleophiles.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash immediately with plenty of water. If swallowed or in case of accident, seek medical advice immediately.[1]

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, combining a highly reactive isothiocyanate group with a modifiable ethyl ester, provides a robust platform for the efficient synthesis of diverse heterocyclic compounds. Its application in constructing privileged scaffolds like quinazolines underscores its importance for drug discovery professionals. By understanding its properties, reactivity, and synthetic protocols, researchers can effectively leverage this building block to accelerate the development of novel therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. PubChemLite - this compound (C10H9NO2S) [pubchemlite.lcsb.uni.lu]

- 3. Ethyl isothiocyanate | 542-85-8 [chemicalbook.com]

- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. innospk.com [innospk.com]

- 7. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Ethyl 2-isothiocyanatobenzoate: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

Ethyl 2-isothiocyanatobenzoate (CAS No. 99960-09-5) is a versatile bifunctional reagent crucial for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. Its unique structure, featuring an electrophilic isothiocyanate group positioned ortho to an ethyl ester, facilitates elegant and efficient intramolecular cyclization reactions. This guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, core reactivity principles, and strategic applications in drug discovery, with a particular focus on the construction of quinazolinone scaffolds, which are prominent in medicinal chemistry. Detailed, validated protocols and mechanistic insights are provided to empower researchers in leveraging this potent building block for novel molecular design.

Core Compound Identification and Properties

This compound, also known as 2-ethoxycarbonylphenyl isothiocyanate, is the primary subject of this guide. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 99960-09-5 | [1] |

| Molecular Formula | C₁₀H₉NO₂S | [1] |

| Molecular Weight | 207.25 g/mol | [1] |

| Density | 1.201 g/mL at 25 °C | [1] |

| Boiling Point | 150 °C at 1 mm Hg | [1] |

| Refractive Index | n20/D 1.614 | [1] |

| Synonyms | 2-Ethoxycarbonylphenyl isothiocyanate | [1] |

Synthesis of this compound

The conversion of primary amines to isothiocyanates is a cornerstone transformation in organic synthesis. While classical methods often employ hazardous reagents like thiophosgene, modern approaches offer safer and highly efficient alternatives. The synthesis of this compound is most effectively achieved from its corresponding aniline, Ethyl 2-aminobenzoate (ethyl anthranilate).

Recommended Synthetic Method: The TCDI Approach

The use of 1,1'-Thiocarbonyldiimidazole (TCDI) is a reliable and widely adopted method for this transformation.[2] It avoids the toxicity of thiophosgene and the often odorous byproducts of carbon disulfide methods. The reaction proceeds via an initial nucleophilic attack of the amine onto TCDI, forming an intermediate thiocarbamoyl imidazole, which then cleanly eliminates imidazole to yield the desired isothiocyanate.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general and reliable procedure for the synthesis of isothiocyanates from primary amines using TCDI.[2]

Materials:

-

Ethyl 2-aminobenzoate (1.0 equiv.)

-

1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 equiv.)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ethyl Acetate

-

Water (deionized)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Charge a round-bottom flask with Ethyl 2-aminobenzoate (1.0 equiv.) and dissolve it in anhydrous dichloromethane (approx. 3 mL per mmol of amine).

-

To this solution, add 1,1'-Thiocarbonyldiimidazole (1.2 equiv.) in one portion at room temperature under magnetic stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Causality and Trustworthiness: This method is self-validating. The complete consumption of the starting amine (monitored by TLC) and the formation of a new, less polar product are clear indicators of reaction progress. TCDI is a superior choice because it is a stable solid and the reaction byproducts (imidazole and CO₂) are easily removed during the aqueous workup, ensuring a cleaner crude product and simplifying purification.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the electrophilic nature of the isothiocyanate carbon atom, making it a prime target for nucleophiles. Its strategic placement ortho to an ester group allows for subsequent intramolecular cyclization, providing rapid access to privileged heterocyclic scaffolds.

Core Reactivity: Thiourea Formation and Intramolecular Cyclization

The isothiocyanate group reacts readily with primary amines to form N,N'-disubstituted thioureas. When the nucleophilic amine is part of an adjacent molecule, the resulting thiourea intermediate, containing an ester and an N-H bond in proximity, can undergo a base- or acid-catalyzed intramolecular cyclization. This process eliminates ethanol to form highly functionalized quinazolinone derivatives. This strategy is exceptionally valuable in medicinal chemistry for building libraries of potential therapeutic agents.[3]

Caption: Reaction pathway for the synthesis of quinazolinones.

Application Example: Synthesis of Anticancer Scaffolds

Research has demonstrated that the closely related mthis compound is a key starting material for synthesizing novel quinazoline and triazoloquinazoline derivatives bearing sulfonamide moieties.[3] These compounds have been evaluated for their in vitro anticancer activity, with some showing potent cytotoxicity against liver cancer cell lines (HEPG2).[3] The mechanism involves the reaction of the isothiocyanate with hydrazides or other binucleophiles to form intermediates that readily cyclize into the quinazoline core. The ability of this compound to participate in analogous transformations makes it a critical tool for developing new EGFR inhibitors and other targeted cancer therapies.[1][4]

Representative Protocol: Synthesis of a 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Materials:

-

This compound (1.0 equiv.)

-

Substituted Aniline (e.g., 4-methoxyaniline) (1.0 equiv.)

-

Potassium Carbonate (K₂CO₃) (1.5 equiv.)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a flask, dissolve this compound and the substituted aniline in anhydrous DMF.

-

Add potassium carbonate to the mixture.

-

Heat the reaction mixture at 80-100 °C, monitoring progress with TLC.

-

After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and then a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure quinazolinone derivative.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

| Safety Information | Details | Source(s) |

| General Hazards | Irritant. Lachrymator. Handle with care. | Inferred from isothiocyanate class |

| S-Phrase S23 | Do not breathe vapour. | [1] |

| S-Phrase S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1] |

| S-Phrase S36/37/39 | Wear suitable protective clothing, gloves and eye/face protection. | [1] |

| S-Phrase S45 | In case of accident or if you feel unwell, seek medical advice immediately. | [1] |

Conclusion

This compound is a high-value reagent for chemical and pharmaceutical research. Its capacity for undergoing clean, high-yielding transformations into complex heterocyclic systems, particularly quinazolinones, underscores its importance. The protocols and mechanistic discussions provided herein offer a robust framework for scientists to confidently and effectively utilize this compound in their synthetic endeavors, accelerating the discovery of novel bioactive molecules.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 2-isothiocyanatobenzoate

Introduction

Ethyl 2-isothiocyanatobenzoate, with the CAS Number 99960-09-5, is a vital aromatic isothiocyanate ester that serves as a versatile building block in modern organic synthesis.[1] Its unique bifunctional nature, featuring a highly reactive isothiocyanate group and a modifiable ethyl ester moiety on a benzene ring, makes it a valuable reagent for constructing complex molecular architectures. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and applications, particularly within the realms of medicinal chemistry and drug development.[2][3]

Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of this compound is paramount for its effective handling, storage, and application in research and development.

Structural and General Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₉NO₂S | [1][4] |

| Molecular Weight | 207.25 g/mol | [1] |

| CAS Number | 99960-09-5 | [1] |

| Appearance | White to yellow solid | [5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-ETHOXYCARBONYLPHENYL ISOTHIOCYANATE, 2-(etoxycarbonyl)phenylisothiocyanate, 2-ISOTHIOCYANATO-BENZOIC ACID ETHYL ESTER | [1] |

Physical Properties

| Property | Value | Source |

| Density | 1.201 g/mL at 25 °C | [1] |

| Boiling Point | 150 °C at 1 mm Hg | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Refractive Index (n20/D) | 1.614 | [1] |

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the electrophilic nature of the central carbon atom in the isothiocyanate (-N=C=S) group. This functional group readily undergoes nucleophilic addition reactions with a wide array of nucleophiles, making it a cornerstone for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds.

Reactions with Amines to Form Thioureas

The reaction of isothiocyanates with primary and secondary amines is a robust and high-yielding method for the synthesis of substituted thioureas. This transformation is fundamental in medicinal chemistry, as the thiourea moiety is a key pharmacophore in numerous biologically active molecules.

Caption: Reaction of this compound with amines.

Cyclization Reactions

The strategic placement of the isothiocyanate and ethyl ester groups on the aromatic ring allows for intramolecular cyclization reactions, leading to the formation of important heterocyclic systems like quinazolines. For instance, reaction with amines can lead to the formation of 2-thioxo-4-quinazolinone derivatives, which are known to possess a broad spectrum of biological activities, including anticancer properties.[2][3]

Synthesis of this compound

While various methods exist for the synthesis of isothiocyanates, a common laboratory-scale preparation of the para-isomer, ethyl p-isothiocyanatobenzoate, involves the reaction of ethyl p-aminobenzoate with a thiocarbonylating agent.

Example Synthetic Protocol: Ethyl p-isothiocyanatobenzoate

A representative synthesis involves dissolving ethyl p-aminobenzoate in a suitable solvent like toluene, followed by the addition of N,N-diethylthiocarbamoyl chloride. The mixture is then refluxed for several hours. After cooling and acidic workup, the product is isolated and can be purified by crystallization.[6]

Detailed Steps: [6]

-

Dissolve 82.5 g of ethyl p-aminobenzoate in 500 ml of toluene.

-

Add 83.4 g of N,N-diethylthiocarbamoyl chloride to the solution.

-

Reflux the mixture for 8 hours.

-

Cool the reaction mixture with ice and add 100 ml of concentrated hydrochloric acid.

-

Separate the toluene layer and wash it with water.

-

Distill off the toluene under reduced pressure.

-

Crystallize the residual oily product from methanol to obtain ethyl p-isothiocyanatobenzoate.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of an isothiocyanate is characterized by a strong and broad absorption band corresponding to the asymmetric stretching of the -N=C=S group, typically appearing in the range of 2140-1990 cm⁻¹. For aromatic esters, a strong carbonyl (C=O) stretching vibration is expected around 1730-1715 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure. While specific spectral data for the ortho isomer (this compound) is less commonly published, related benzoate esters show characteristic aromatic proton signals between δ 7.0 and 8.2 ppm. The ethyl group will exhibit a quartet for the -CH₂- group and a triplet for the -CH₃ group.[8][9]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For Ethyl 4-isothiocyanatobenzoate, the molecular ion peak would be observed at m/z 207, corresponding to the molecular weight.[10]

Applications in Drug Discovery and Development

The unique reactivity of this compound makes it a valuable precursor in the synthesis of novel therapeutic agents. Isothiocyanate-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12]

Synthesis of Bioactive Heterocycles

As mentioned, this compound is a key starting material for synthesizing quinazoline derivatives.[2][3] These scaffolds are present in several approved drugs and are actively investigated for their potential in cancer therapy. The ability to readily introduce diverse substituents via the amine reaction allows for the creation of large libraries of compounds for screening and lead optimization.

Isothiocyanates as H₂S Donors

Recent research has highlighted that isothiocyanates can act as hydrogen sulfide (H₂S) donors.[11] H₂S is a gasotransmitter involved in various physiological processes, and its controlled release has therapeutic potential. This property adds another dimension to the pharmacological interest in derivatives of this compound.[11]

Safety, Handling, and Storage

Hazard Identification

Ethyl isothiocyanates are generally considered hazardous. They can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[13][14]

Precautionary Statements: [13][15]

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing vapor.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Storage and Stability

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[14] It is important to protect it from moisture, as isothiocyanates can react with water.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis with significant implications for drug discovery and materials science. Its well-defined physical properties and predictable chemical reactivity, centered around the isothiocyanate group, provide chemists with a reliable tool for constructing novel and complex molecules. A thorough understanding of its characteristics, safe handling procedures, and synthetic potential is crucial for harnessing its full utility in the laboratory.

References

- 1. chembk.com [chembk.com]

- 2. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C10H9NO2S) [pubchemlite.lcsb.uni.lu]

- 5. innospk.com [innospk.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Ethyl 4-isothiocyanatobenzoate | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

Ethyl 2-isothiocyanatobenzoate molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-Isothiocyanatobenzoate

Introduction

This compound is a bifunctional organic reagent of significant interest to the scientific community, particularly those engaged in medicinal chemistry, drug development, and advanced organic synthesis. Possessing both a reactive isothiocyanate group and an ethyl ester moiety on a benzene ring, this compound serves as a versatile scaffold for constructing complex heterocyclic systems. The strategic placement of the isothiocyanate group at the ortho position relative to the ester enables unique intramolecular cyclization pathways, making it a valuable precursor for pharmacologically relevant molecules such as quinazolines. This guide provides a comprehensive technical overview of its core properties, synthesis, chemical reactivity, and applications, grounded in authoritative scientific data for the research professional.

Core Molecular Profile

This compound is characterized by a specific set of physical and chemical properties that are crucial for its handling, reaction design, and analytical identification. Its molecular structure features an ethoxycarbonyl group and an isothiocyanato group attached to adjacent carbons on a benzene ring.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂S | [1][2] |

| Molecular Weight | 207.25 g/mol | [1][3] |

| Monoisotopic Mass | 207.0354 Da | [2] |

| CAS Number | 99960-09-5 | [1] |

| IUPAC Name | This compound | |

| Physical Form | Liquid (Typical) | |

| Density | 1.201 g/mL at 25 °C | [1] |

| Boiling Point | 150 °C at 1 mm Hg | [1] |

| Refractive Index (n20/D) | 1.614 | [1] |

| SMILES | CCOC(=O)C1=CC=CC=C1N=C=S | [2] |

| InChIKey | TYEPWLJHQLYWSR-UHFFFAOYSA-N | [2] |

Synthesis and Mechanism

The synthesis of aryl isothiocyanates is most commonly achieved from the corresponding primary amine. This transformation is pivotal as the availability and cost of the starting aniline derivative often dictate the economic feasibility of the synthetic route. For this compound, the logical and widely used precursor is Ethyl 2-aminobenzoate (also known as ethyl anthranilate).

The conversion of the amine functionality (-NH₂) to the isothiocyanate (-N=C=S) requires a thiocarbonylating agent. Classically, thiophosgene (CSCl₂) has been used, but due to its extreme toxicity, alternative reagents are now preferred in many settings. One such effective and safer alternative is 1,1'-Thiocarbonyldiimidazole (TCDI).

Experimental Protocol: Synthesis from Ethyl 2-aminobenzoate

This protocol describes a representative synthesis using a thiocarbonylating agent. The choice of TCDI over thiophosgene is a common process modification aimed at reducing hazard without significantly compromising yield.

-

Reaction Setup: To a solution of Ethyl 2-aminobenzoate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-Thiocarbonyldiimidazole (1.1 equivalents).

-

Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine. The reaction typically proceeds to completion within 2-4 hours.

-

Workup: Once the reaction is complete, the mixture is washed sequentially with dilute hydrochloric acid (e.g., 1N HCl) to remove any unreacted imidazole byproducts, followed by a wash with saturated sodium bicarbonate solution and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the electrophilic character of the central carbon atom in the isothiocyanate (-N=C=S) group. This carbon is highly susceptible to attack by a wide range of nucleophiles.

Core Reactivity: Formation of Thioureas

The most prominent reaction is with primary or secondary amines to form N,N'-disubstituted thiourea derivatives. This reaction is typically high-yielding and proceeds under mild conditions, making it a robust tool for molecular construction.

Application in Heterocyclic Synthesis

The true power of this reagent is realized when the resulting thiourea intermediate is used in subsequent cyclization reactions. A key application, demonstrated with the closely related mthis compound, is in the synthesis of quinazoline derivatives, which are scaffolds found in numerous anticancer agents.[4] The ortho-disposed ester and thiourea functionalities can be induced to cyclize, forming the quinazoline core. This strategy has been successfully employed to create novel quinazolines bearing sulfonamide moieties, which were evaluated for their anticancer and radiosensitizing activities.[4]

This reactivity makes this compound an invaluable building block for generating libraries of complex molecules for high-throughput screening in drug discovery programs.[5]

Reaction Pathway to Heterocyclic Scaffolds

Caption: Reaction of E2IB with an amine to form a key thiourea intermediate.

Handling and Safety

As with all reactive chemical reagents, proper handling of this compound is essential to ensure laboratory safety. Isothiocyanates, as a class, are known to be irritants and sensitizers.

| Hazard Type | Description | Precautionary Action | Reference(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of vapors. Use in a fume hood. | [3] |

| Skin/Eye Damage | Causes severe skin burns and eye damage. | Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection. | [1][3] |

| Inhalation | Do not breathe vapor. | Ensure adequate ventilation and use respiratory protection if necessary. | [1] |

| Eye Contact | In case of contact, rinse immediately with plenty of water and seek medical advice. | Have an eyewash station readily accessible. | [1] |

| Emergency | In case of accident or if you feel unwell, seek medical advice immediately. | Keep the material's Safety Data Sheet (SDS) available for emergency responders. | [1] |

Note: The GHS hazard data is based on the closely related para-isomer, Ethyl 4-isothiocyanatobenzoate, and should be considered representative for handling the ortho-isomer.

Conclusion

This compound is a high-value reagent for chemical and pharmaceutical research. Its defined molecular structure and predictable reactivity, centered on the electrophilic isothiocyanate group, provide a reliable pathway for the synthesis of complex nitrogen- and sulfur-containing heterocycles. The ability to readily form thiourea intermediates that can undergo subsequent cyclizations makes it a cornerstone in the construction of novel molecular architectures for drug discovery and materials science. Adherence to established synthetic protocols and stringent safety measures will enable researchers to fully and safely leverage the synthetic potential of this versatile compound.

References

- 1. chembk.com [chembk.com]

- 2. PubChemLite - this compound (C10H9NO2S) [pubchemlite.lcsb.uni.lu]

- 3. Ethyl 4-isothiocyanatobenzoate | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

Spectroscopic Fingerprinting of Ethyl 2-isothiocyanatobenzoate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Ethyl 2-isothiocyanatobenzoate, a key intermediate in synthetic organic chemistry and drug discovery. In the absence of directly published spectral data, this guide leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, supported by empirical data from analogous compounds, to present a comprehensive and predictive spectroscopic profile. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, enabling the confident identification and characterization of this compound. We will delve into the theoretical underpinnings of the spectral features, present detailed experimental protocols for data acquisition, and provide a thorough interpretation of the predicted spectra, all grounded in authoritative scientific literature.

Introduction: The Chemical Significance of this compound

This compound is a bifunctional organic molecule incorporating both an ethyl ester and an isothiocyanate group on an aromatic scaffold. The isothiocyanate moiety (–N=C=S) is a highly reactive electrophile, making it a valuable synthon for the construction of a diverse array of sulfur and nitrogen-containing heterocycles. These structural motifs are prevalent in many biologically active compounds, highlighting the importance of this compound as a building block in medicinal chemistry.

Accurate and unambiguous characterization of this key intermediate is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. Spectroscopic techniques, particularly ¹H NMR, ¹³C NMR, and IR spectroscopy, provide a powerful and non-destructive means to elucidate the molecular structure and confirm the identity of the compound. This guide will provide a detailed roadmap for the acquisition and interpretation of this crucial spectroscopic data.

Experimental Protocols: A Framework for Reliable Data Acquisition

The following protocols outline standardized procedures for obtaining high-quality NMR and IR spectra of this compound. The rationale behind key experimental parameters is provided to ensure robust and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

-

Analyte: Weigh approximately 10-20 mg of this compound. The compound should be of high purity to avoid interfering signals.

-

Solvent: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, and its residual proton signal at ~7.26 ppm provides a convenient internal reference.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a sharp singlet at 0 ppm, serving as the primary chemical shift reference.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2.1.2. Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16, depending on the concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise, particularly for quaternary carbons.

-

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental absorptions.

-

Sample Application: Place a small drop of neat liquid this compound onto the ATR crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Spectroscopic Data Analysis and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group and the four aromatic protons. The chemical shifts are influenced by the electronic effects of the ester and isothiocyanate substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | Doublet of doublets (dd) | 1H | Ar-H (ortho to -COOEt) | The ester group is electron-withdrawing, deshielding the ortho proton. |

| ~7.6 | Triplet of doublets (td) | 1H | Ar-H (para to -COOEt) | |

| ~7.5 | Triplet of doublets (td) | 1H | Ar-H (meta to -COOEt) | |

| ~7.2 | Doublet of doublets (dd) | 1H | Ar-H (ortho to -NCS) | The isothiocyanate group is also electron-withdrawing, but its effect is modulated by its position. |

| ~4.4 | Quartet (q) | 2H | -OCH₂ CH₃ | Protons on the carbon adjacent to the ester oxygen. |

| ~1.4 | Triplet (t) | 3H | -OCH₂CH₃ | Protons of the terminal methyl group. |

Diagram 1: Molecular Structure of this compound with Proton Assignments

Caption: Molecular structure of this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~165 | C =O | The carbonyl carbon of the ester is significantly deshielded. |

| ~140 | Ar-C -NCS | The carbon attached to the isothiocyanate group. |

| ~133 | Ar-CH | Aromatic methine carbon. |

| ~131 | Ar-C -COOEt | The quaternary aromatic carbon attached to the ester group. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~135 | -N=C =S | The central carbon of the isothiocyanate group. This signal may be broad or difficult to observe due to quadrupolar relaxation of the adjacent nitrogen and the chemical shift anisotropy of the cumulene system.[1][2] |

| ~61 | -OCH₂ CH₃ | The methylene carbon of the ethyl group. |

| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |

Diagram 2: Predicted ¹³C NMR Chemical Shift Ranges

Caption: Predicted chemical shift regions for the ¹³C NMR spectrum.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl and isothiocyanate groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on a benzene ring. |

| ~2980-2850 | C-H stretch (aliphatic) | Medium | From the ethyl group. |

| ~2200-2000 | -N=C=S asymmetric stretch | Strong, Sharp | This is a highly characteristic and intense band for isothiocyanates.[3] |

| ~1720 | C=O stretch (ester) | Strong, Sharp | Typical for an aromatic ester carbonyl group. |

| ~1600, ~1480 | C=C stretch (aromatic ring) | Medium | Skeletal vibrations of the benzene ring. |

| ~1250 | C-O stretch (ester) | Strong | Asymmetric C-O-C stretch. |

| ~1100 | C-O stretch (ester) | Medium | Symmetric C-O-C stretch. |

| ~750 | C-H bend (ortho-disubstituted aromatic) | Strong | Out-of-plane bending for the ortho substitution pattern. |

Diagram 3: Key IR Absorption Regions

Caption: Key vibrational regions in the predicted IR spectrum.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By integrating foundational spectroscopic principles with empirical data from structurally related molecules, we have established a reliable set of expected NMR and IR spectral data. The detailed experimental protocols and interpretative guidance herein will empower researchers to confidently synthesize, identify, and utilize this important chemical intermediate in their research and development endeavors. The provided visualizations and tabulated data serve as a quick and accessible reference for laboratory practice.

References

The Research Scientist's Guide to Isothiocyanates: From Cruciferous Vegetables to Cutting-Edge Therapeutics

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of Isothiocyanates in Modern Research

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds predominantly found in cruciferous vegetables such as broccoli, watercress, and cabbage.[1] Initially recognized for contributing to the characteristic sharp flavor of these plants, ITCs have garnered significant scientific interest for their potent biological activities.[2] Formed from the enzymatic hydrolysis of glucosinolates, these reactive compounds are now at the forefront of research in cancer chemoprevention, antimicrobial chemotherapy, and anti-inflammatory therapeutics.[3][4] This guide serves as an in-depth technical resource, providing researchers with a comprehensive understanding of the multifaceted potential of isothiocyanate compounds and practical guidance for their application in a laboratory setting.

The Chemistry and Biology of Isothiocyanates: A Foundation for Research

Isothiocyanates are characterized by the functional group -N=C=S.[5] In plants, they exist as inactive precursors called glucosinolates.[6] When the plant tissue is damaged, for instance, by chewing, the enzyme myrosinase is released, which hydrolyzes the glucosinolates into isothiocyanates.[7]

The biological activity of isothiocyanates is largely attributed to the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with nucleophilic cellular targets, most notably the sulfhydryl groups of cysteine residues in proteins.[8][9] This reactivity is the linchpin of their diverse mechanisms of action.

Mechanisms of Action: A Multi-pronged Approach to Cellular Regulation

Isothiocyanates exert their biological effects through the modulation of a complex network of cellular signaling pathways. This multi-targeted approach is a key reason for their broad therapeutic potential.

The Nrf2-Keap1 Pathway: Master Regulator of Cellular Defense

A primary mechanism of action for many isothiocyanates, particularly sulforaphane (SFN), is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1).[12] Isothiocyanates, such as SFN, can covalently modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[13] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes.[12][14]

Caption: Sulforaphane-mediated activation of the Nrf2 signaling pathway.

Induction of Apoptosis: A Key Anticancer Mechanism

Isothiocyanates, including phenethyl isothiocyanate (PEITC), are potent inducers of apoptosis (programmed cell death) in cancer cells.[15] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16] ITCs can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members like Bcl-2 and an increase in pro-apoptotic members like Bax.[3] This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[3][17]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sketchviz.com [sketchviz.com]

- 3. Phenethyl isothiocyanate triggers apoptosis in human malignant melanoma A375.S2 cells through reactive oxygen species and the mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. brieflands.com [brieflands.com]

An In-depth Technical Guide on the Reactivity of the Isothiocyanate Functional Group in Organic Synthesis

Introduction: The Isothiocyanate Moiety - A Versatile Electrophile in Synthetic Chemistry

The isothiocyanate functional group, characterized by the linear R-N=C=S bonding array, is a cornerstone of modern organic synthesis and drug discovery.[1][2][3][4] Naturally occurring isothiocyanates, often derived from glucosinolate precursors in cruciferous vegetables, have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8][9][10] This inherent bioactivity, coupled with the group's versatile reactivity, has established isothiocyanates as privileged scaffolds in medicinal chemistry and essential building blocks for the synthesis of diverse nitrogen- and sulfur-containing heterocycles.[11][12][13]

This guide provides a comprehensive exploration of the isothiocyanate functional group's reactivity. We will delve into the electronic structure that governs its behavior, examine its primary reaction pathways with various nucleophiles, and explore its utility in constructing complex molecular architectures, particularly those relevant to drug development.

The Electronic Landscape of the Isothiocyanate Group

The reactivity of the isothiocyanate group is fundamentally dictated by the electrophilic character of its central carbon atom.[14] This electrophilicity arises from the polarization of the N=C and C=S double bonds due to the higher electronegativity of nitrogen and sulfur relative to carbon. This creates a significant partial positive charge on the central carbon, making it a prime target for nucleophilic attack.[15]

Acyl isothiocyanates, which feature an adjacent electron-withdrawing acyl group, exhibit enhanced reactivity compared to their alkyl or aryl counterparts.[16][17] The acyl group further depletes electron density from the isothiocyanate carbon, increasing its electrophilicity and promoting nucleophilic addition.[16]

Core Reactivity: Nucleophilic Addition Reactions

The most prevalent and synthetically valuable reactions of isothiocyanates involve the addition of nucleophiles to the electrophilic central carbon. This fundamental transformation provides access to a vast array of important compound classes.

Reaction with Amines: The Gateway to Thioureas

The reaction between an isothiocyanate and a primary or secondary amine is a robust and highly efficient method for the synthesis of thioureas.[5][18][19] This reaction is a cornerstone of medicinal chemistry, as the thiourea moiety is a common pharmacophore in numerous bioactive molecules. The reaction proceeds through a straightforward nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, followed by proton transfer.

The reaction is generally fast and clean, often proceeding to completion at room temperature.[18] The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF or acetonitrile often being effective. In some cases, particularly with less reactive amines, gentle heating may be required. The pH can also play a role; a more alkaline condition (pH 9-11) favors the reaction with amines.[20]

Experimental Protocol: Synthesis of a Disubstituted Thiourea

Materials:

-

Aryl or Alkyl Isothiocyanate (1.0 equiv)

-

Primary or Secondary Amine (1.0 equiv)

-

Ethanol or Acetonitrile

Procedure:

-

Dissolve the isothiocyanate in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Add the amine to the solution dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold solvent, and dried.

-

If the product remains in solution, the solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.

Reaction with Alcohols and Thiols: Formation of Thiocarbamates and Dithiocarbamates

Isothiocyanates react with alcohols and thiols to produce thiocarbamates and dithiocarbamates, respectively. These reactions are generally reversible and may require specific conditions to drive them to completion.

-

Alcohols: The reaction with alcohols to form O-alkyl thiocarbamates is typically slower than the reaction with amines.[21] The reaction often requires a base catalyst to deprotonate the alcohol, increasing its nucleophilicity. The length of the alcohol chain can also influence the reaction outcome.[21]

-

Thiols: Thiols are generally more nucleophilic than alcohols and react more readily with isothiocyanates to form dithiocarbamates.[22] The reaction is often reversible, and its position of equilibrium can be influenced by the reaction conditions.[22] Under mildly acidic to neutral conditions (pH 6-8), the reaction with thiols can be favored over the reaction with amines.[20]

Data Presentation: Comparison of Nucleophilic Addition Reactions

| Nucleophile | Product | General Reaction Conditions | Relative Rate |

| Primary/Secondary Amine | Thiourea | Room temperature, neutral or basic | Fast |

| Alcohol | Thiocarbamate | Base catalysis, often requires heating | Slow |

| Thiol | Dithiocarbamate | Neutral to slightly acidic pH | Moderate |

Reaction with Water: Hydrolysis

Isothiocyanates can undergo hydrolysis in the presence of water, particularly under basic conditions.[5] The initial nucleophilic attack of a hydroxide ion forms a monothiocarbamate derivative.[5] This intermediate can then eliminate carbonyl sulfide (COS) to yield the corresponding primary amine.[5] This hydrolysis pathway is significant as it can lead to the degradation of isothiocyanate-containing compounds and a loss of their biological activity.[5]

Cycloaddition Reactions: Building Heterocyclic Scaffolds

The π-electron system of the isothiocyanate group allows it to participate in various cycloaddition reactions, providing a powerful tool for the synthesis of a wide range of heterocyclic compounds.[3][12] These reactions are particularly valuable in drug discovery for generating molecular diversity.

[2+3] Cycloadditions

Isothiocyanates can react with 1,3-dipoles in [2+3] cycloaddition reactions to form five-membered heterocycles. For example, the reaction with nitrile oxides can lead to the formation of thiadiazole derivatives.

[2+4] Cycloadditions (Diels-Alder Type Reactions)

While less common, isothiocyanates can act as dienophiles in Diels-Alder type reactions with conjugated dienes, leading to the formation of six-membered heterocyclic rings. The reactivity in these reactions is often enhanced by the presence of electron-withdrawing groups on the isothiocyanate.

Other Cycloaddition Pathways

The versatility of isothiocyanates extends to reactions with various other partners, leading to diverse heterocyclic systems. For instance, reactions with certain organometallic reagents can proceed via cycloaddition pathways.[23][24][25] The competition between cycloaddition and other reaction pathways, such as thionation, can be influenced by reaction conditions and the specific substrates involved.[26]

Isothiocyanates in Drug Development: A Privileged Functional Group

The unique reactivity and biological profile of isothiocyanates have made them highly attractive in the field of drug development.[5][7][8][9] Many isothiocyanate-containing compounds exhibit potent anticancer activity by modulating multiple cellular pathways, including apoptosis, cell cycle progression, and oxidative stress.[5][9]

The electrophilic nature of the isothiocyanate carbon allows these compounds to covalently modify nucleophilic residues, such as cysteine, in proteins.[27][28] This covalent modification can alter the function of key cellular proteins, leading to the observed therapeutic effects.[27] The ability of isothiocyanates to react with various cellular nucleophiles underscores their potential as targeted covalent inhibitors in drug design.

Visualization of Key Reaction Pathways

Reaction with Amines to Form Thioureas

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isothiocyanates in Heterocyclic Synthesis - Satish Sharma, Satyavan Sharma - Google Books [books.google.com.sg]

- 4. researchgate.net [researchgate.net]

- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the effects of isothiocyanates on chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. scilit.com [scilit.com]

- 14. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. arkat-usa.org [arkat-usa.org]

- 17. researchgate.net [researchgate.net]

- 18. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The reaction of fluorescein isothiocyanate with thiols: a method for assay of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cycloaddition versus Cleavage of the C=S Bond of Isothiocyanates Promoted by Digallane Compounds with Noninnocent α-Diimine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Reactions of Iso(thio)cyanates with Dialanes: Cycloaddition, Reductive Coupling, or Cleavage of the C═S or C═O Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

Safeguarding Stability: A Technical Guide to the Storage of Ethyl 2-isothiocyanatobenzoate

For Immediate Implementation by Research, Development, and Quality Control Personnel

In the landscape of pharmaceutical research and complex organic synthesis, the integrity of starting materials is paramount. Ethyl 2-isothiocyanatobenzoate, a key building block recognized for its reactive isothiocyanate moiety, demands meticulous attention to its storage conditions to ensure its chemical fidelity and reactivity. This guide provides an in-depth, scientifically grounded protocol for the optimal storage of this crucial reagent, moving beyond mere procedural steps to elucidate the underlying chemical principles that govern its stability.

The Imperative for Controlled Storage: Understanding the Reactivity of this compound

This compound is a molecule primed for reaction. The isothiocyanate group (-N=C=S) is a highly electrophilic functional group, making the central carbon atom susceptible to nucleophilic attack. This inherent reactivity is the very reason it is a valuable synthetic intermediate; however, it is also the source of its instability if not stored under appropriate conditions. Exposure to common laboratory environmental factors can lead to degradation, compromising sample purity, and impacting experimental outcomes.

Core Storage Protocol: A Multi-Faceted Approach to Preservation

To maintain the long-term stability and purity of this compound, a multi-faceted approach to storage is essential. The following conditions are recommended based on the compound's known chemical properties and data from analogous compounds.

Temperature: The Primary Determinant of Stability

The rate of chemical reactions, including degradation pathways, is highly dependent on temperature. For this compound, a cool environment is critical. While some sources provide a general recommendation of "room temperature," a more controlled and cooler temperature is advisable to minimize potential degradation over time[1]. Based on data for the closely related Mthis compound, storage at room temperature, preferably in a cool and dark place below 15°C , is recommended. Storing at refrigerated temperatures (2-8°C) is also a prudent measure for long-term storage.

Causality: Lowering the temperature reduces the kinetic energy of the molecules, thereby decreasing the frequency and energy of collisions that can lead to degradation reactions such as hydrolysis, polymerization, or rearrangement.

Moisture: The Arch-Nemesis of Isothiocyanates

This compound is classified as moisture-sensitive [2]. The isothiocyanate functional group is readily attacked by nucleophiles, with water being a common and potent reactant.

Mechanism of Hydrolysis: The electrophilic carbon of the isothiocyanate group is attacked by the lone pair of electrons on the oxygen atom of water. This leads to the formation of an unstable thiocarbamic acid intermediate, which can then decompose to yield the corresponding amine (ethyl 2-aminobenzoate) and carbonyl sulfide (COS) or carbon dioxide and hydrogen sulfide. This degradation pathway is acid-catalyzed[3].

To mitigate this, the following measures are mandatory:

-

Tightly Sealed Containers: Always store this compound in a container with a secure, air-tight seal.

-

Inert Atmosphere: For long-term storage or for high-purity applications, blanketing the compound with an inert gas such as argon or nitrogen is strongly recommended. This displaces atmospheric moisture and oxygen.

-

Use of Desiccants: Storing the sealed container within a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride) provides an additional layer of protection against moisture ingress.

Light: A Catalyst for Unwanted Reactions

While specific photodegradation studies on this compound are not extensively available, aromatic compounds and those with reactive functional groups can be susceptible to degradation upon exposure to light, particularly UV light[4]. Photons can provide the activation energy for unwanted side reactions.

Preventative Measures:

-

Amber or Opaque Containers: Store the compound in amber glass bottles or other opaque containers to prevent light exposure.

-

Storage in Darkness: Keep the container in a dark place, such as a cabinet or a refrigerator, away from direct sunlight or strong artificial light. For the related compound Ethyl 2-iodobenzoate, storage in a "cool and dark place" is explicitly recommended due to light sensitivity.

Incompatible Materials and Conditions: A Guide to Avoiding Hazardous Reactions

To prevent degradation and ensure laboratory safety, it is crucial to avoid storing this compound with incompatible materials. The high reactivity of the isothiocyanate group makes it susceptible to reaction with a variety of common laboratory reagents.

| Incompatible Class | Potential Reaction | Resulting Products/Hazards |

| Strong Acids | Acid-catalyzed hydrolysis or other reactions. | Can accelerate the degradation of the isothiocyanate group[3]. |

| Strong Bases | Nucleophilic attack on the isothiocyanate carbon. | Can lead to the formation of thioureas or other derivatives. Strong bases like sodium hydroxide can promote the decomposition of dithiocarbamate intermediates formed during synthesis, indicating reactivity with the isothiocyanate precursor and potential for reaction with the final product[1][5]. |

| Alcohols | Nucleophilic addition to the isothiocyanate group. | Formation of thiocarbamates. |

| Amines | Nucleophilic addition to the isothiocyanate group. | Formation of thioureas. |

| Strong Oxidizing Agents | Oxidation of the sulfur atom or other parts of the molecule. | Can lead to the formation of various oxidized species and potentially hazardous reactions. |

| Water/Moisture | Hydrolysis. | Degradation to ethyl 2-aminobenzoate and other byproducts[2][3]. |

Experimental Protocols: Ensuring Integrity from Receipt to Use

Initial Receipt and Inspection

-

Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

-

Ensure the product is properly labeled and that the supplier's storage recommendations are noted.

-

If the compound is to be used over an extended period, consider aliquoting it into smaller, sealed containers under an inert atmosphere to minimize repeated exposure of the bulk material to the laboratory environment.

Sample Handling and Dispensing

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

-

Whenever possible, handle the compound in a glove box or under a stream of inert gas.

-

Use clean, dry spatulas and glassware.

-

Promptly and securely reseal the container after dispensing.

Visualizing the Path to Stability: A Decision-Making Workflow

The following diagram illustrates the logical workflow for ensuring the optimal storage of this compound.

Caption: Decision workflow for the proper storage and handling of this compound.

Conclusion: A Foundation of Quality for Reliable Research

The chemical integrity of this compound is directly correlated with the stringency of its storage conditions. By implementing the protocols outlined in this guide—controlling for temperature, moisture, and light, and avoiding incompatible substances—researchers and drug development professionals can ensure the reliability and reproducibility of their experimental results. Adherence to these scientifically-backed storage practices is not merely a matter of procedure but a fundamental component of good laboratory practice and a commitment to the quality of scientific outcomes.

References

- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

The Isothiocyanate Scaffold: A Technical Guide to Discovering Novel Bioactive Molecules

Foreword

The quest for novel therapeutic agents is a perpetual endeavor in biomedical science. Nature, in its vast chemical diversity, continues to be a profound source of inspiration. Among the myriad of natural products, isothiocyanates (ITCs) have emerged as a particularly promising class of compounds. Derived from glucosinolate precursors found abundantly in cruciferous vegetables, these sulfur-containing molecules possess a remarkable spectrum of biological activities, from potent anticancer and antimicrobial properties to neuroprotective and anti-inflammatory effects. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the principles and methodologies for the discovery and development of new bioactive molecules from isothiocyanate precursors. We will delve into the underlying science, from their natural origins and chemical synthesis to their complex mechanisms of action and the practical workflows for identifying and validating novel therapeutic leads.

The Chemistry and Natural Occurrence of Isothiocyanates

Isothiocyanates are characterized by the functional group -N=C=S. Their story begins with glucosinolates, secondary metabolites found in plants of the Brassicaceae family, which includes broccoli, cabbage, and watercress.[1][2] When the plant tissue is damaged, for instance by chewing, the enzyme myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis into isothiocyanates and other products.[3][4][5] The specific isothiocyanate formed depends on the structure of the parent glucosinolate.

Some of the most extensively studied naturally occurring isothiocyanates include:

-

Sulforaphane (SFN): Abundant in broccoli and broccoli sprouts.[6]

-

Phenethyl isothiocyanate (PEITC): Found in watercress.[1]

-

Allyl isothiocyanate (AITC): Responsible for the pungent taste of mustard and wasabi.[1]

-

Benzyl isothiocyanate (BITC): Present in garden cress and papaya seeds.[1]

The bioavailability of these dietary isothiocyanates can be influenced by food preparation methods, as myrosinase is heat-sensitive.[7][8] Cooking can inactivate the plant enzyme, but microbial thioglucosidases in the human gut can still facilitate the conversion of glucosinolates to isothiocyanates.[3][9]

Mechanisms of Bioactivity: A Multi-Targeted Approach

The therapeutic potential of isothiocyanates stems from their ability to modulate a multitude of cellular pathways, largely due to the electrophilic nature of the -N=C=S group which readily reacts with nucleophiles like the thiol groups of cysteine residues in proteins.[10][11] This reactivity allows ITCs to influence key cellular processes implicated in various diseases.

Cancer Chemoprevention and Therapy

Isothiocyanates have demonstrated potent anticancer properties through diverse mechanisms.[12][13]

-

Induction of Phase II Detoxification Enzymes: ITCs are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] By upregulating these enzymes, ITCs enhance the detoxification and elimination of carcinogens.

-

Inhibition of Phase I Enzymes: Some ITCs can inhibit cytochrome P450 (CYP) enzymes, which are involved in the metabolic activation of pro-carcinogens.[5][10]

-

Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from mitochondria and the activation of caspases.[2][15]

-

Cell Cycle Arrest: ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[5][13]

-